N-(2-Methoxyphenyl)-2-morpholinoacetamide
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Overview
Description
N-(2-Methoxyphenyl)-2-morpholinoacetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group attached to a morpholinoacetamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-2-morpholinoacetamide typically involves the reaction of 2-methoxyphenylamine with chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-(2-hydroxyphenyl)-2-morpholinoacetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-morpholinoethylamine.
Substitution: Formation of N-(2-substituted phenyl)-2-morpholinoacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the morpholinoacetamide moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(2-Methoxyphenyl)-2-piperidinoacetamide
- N-(2-Methoxyphenyl)-2-pyrrolidinoacetamide
- N-(2-Methoxyphenyl)-2-azepanoacetamide
Comparison: N-(2-Methoxyphenyl)-2-morpholinoacetamide is unique due to the presence of the morpholine ring, which imparts distinct steric and electronic properties compared to similar compounds with different cyclic amines. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-5-3-2-4-11(12)14-13(16)10-15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
InChI Key |
FXVHYWJEIJKVKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCOCC2 |
solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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